molecular formula C16H12N4O3 B12500391 4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

Cat. No.: B12500391
M. Wt: 308.29 g/mol
InChI Key: CVWNRAXOINLYAU-UHFFFAOYSA-N
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Description

4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the triazoloquinoxaline family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

The synthesis of 4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the reaction of 3-methoxyphenol with a suitable triazoloquinoxaline precursor. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research indicates its potential as an anticancer and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

4-(3-methoxyphenoxy)-2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

InChI

InChI=1S/C16H12N4O3/c1-22-10-5-4-6-11(9-10)23-15-14-18-19-16(21)20(14)13-8-3-2-7-12(13)17-15/h2-9H,1H3,(H,19,21)

InChI Key

CVWNRAXOINLYAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NNC4=O

Origin of Product

United States

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